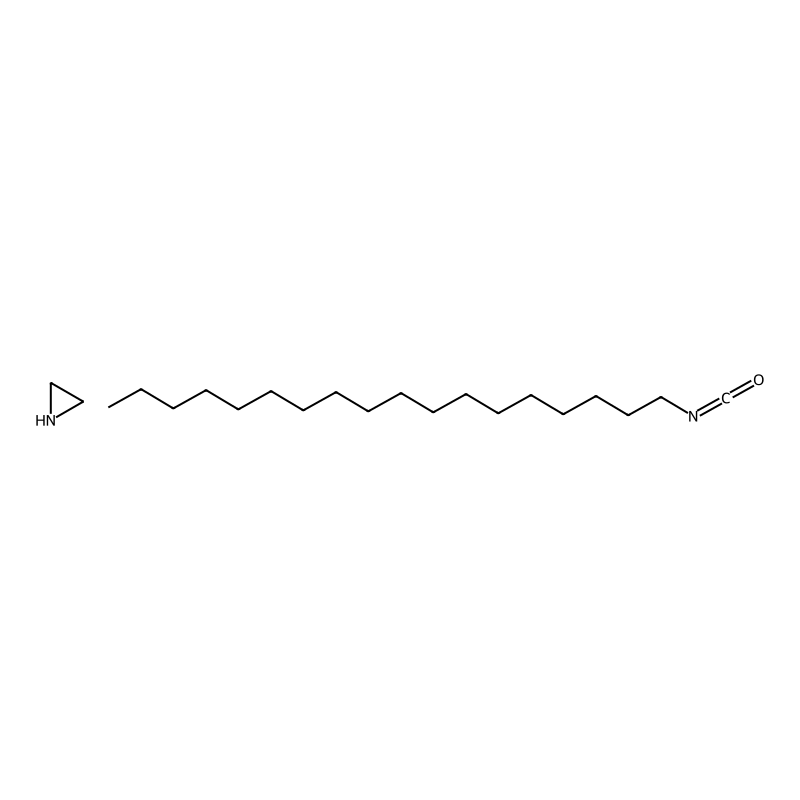aziridine;1-isocyanatooctadecane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Aziridine;1-isocyanatooctadecane is a chemical compound that integrates the structural characteristics of aziridine and isocyanate groups. Aziridine, a three-membered nitrogen-containing heterocycle, is known for its high reactivity due to significant ring strain. The isocyanate group contributes to the compound's reactivity, making it suitable for various chemical applications. This compound has a unique molecular structure characterized by its long hydrocarbon chain (octadecane) attached to the isocyanate functional group, enhancing its potential for diverse applications in organic synthesis and materials science .
- Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives.
- Substitution Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and thiocarbamates.
- Polymerization: Both the aziridine and isocyanate groups can engage in polymerization reactions, resulting in polyamines and polyurethanes.
Common reagents involved in these reactions include amines, alcohols, thiols, and catalysts such as Lewis acids or bases to facilitate the processes.
The synthesis of aziridine;1-isocyanatooctadecane typically involves the reaction between aziridine and 1-isocyanatooctadecane. A common method includes:
- Nucleophilic Ring-Opening: The aziridine ring undergoes nucleophilic attack by the isocyanate group under controlled conditions.
- Industrial Production: In industrial settings, continuous flow reactors may be used to maintain consistent reaction conditions and achieve high yields.
This synthesis approach emphasizes the importance of reaction conditions in developing high-purity products .
Aziridine;1-isocyanatooctadecane has several notable applications across various fields:
- Chemistry: It serves as a building block for synthesizing complex molecules and polymers.
- Biology: Investigated for use in biomaterials as a cross-linking agent.
- Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
- Industry: Utilized in producing coatings, adhesives, and sealants due to its reactive functional groups .
Interaction studies involving aziridine;1-isocyanatooctadecane focus on its reactivity with biological molecules and other chemical entities. Its ability to form stable bonds through nucleophilic reactions makes it an interesting candidate for creating new materials with enhanced properties. Further research into its interactions could provide insights into optimizing its applications in drug formulation and materials science .
Several compounds share structural similarities with aziridine;1-isocyanatooctadecane. These include:
- Aziridines: Compounds containing the aziridine ring are known for their high reactivity and utility in organic synthesis.
- Isocyanates: Compounds featuring isocyanate groups are widely used in producing polyurethanes and other polymers.
- Azetidines: Four-membered nitrogen-containing heterocycles exhibit similar reactivity to aziridines but possess less ring strain.
Uniqueness
Aziridine;1-isocyanatooctadecane stands out due to the combination of both aziridine and isocyanate functional groups within a single molecule. This unique structural configuration enables a broader range of
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).








